![molecular formula C16H13F3N2O2 B6538998 N-[4-(carbamoylmethyl)phenyl]-3-(trifluoromethyl)benzamide CAS No. 1060229-33-5](/img/structure/B6538998.png)
N-[4-(carbamoylmethyl)phenyl]-3-(trifluoromethyl)benzamide
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Overview
Description
“N-[4-(carbamoylmethyl)phenyl]-3-(trifluoromethyl)benzamide” is a complex organic compound. It contains a benzamide group, which is a common feature in many pharmaceuticals and biologically active compounds . The trifluoromethyl group is often used in drug design because it can improve the drug’s stability and bioavailability .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzamide group and a trifluoromethyl group attached to a phenyl ring. The exact structure can be determined using spectroscopic techniques like NMR and IR .Chemical Reactions Analysis
Benzamides can undergo various chemical reactions. For example, they can participate in nucleophilic substitution reactions . The trifluoromethyl group is generally stable and does not readily undergo chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, amides have high boiling points and are soluble in water . The trifluoromethyl group is lipophilic and could increase the compound’s overall lipophilicity .Scientific Research Applications
Organic Synthesis and Catalysis
TFMB can serve as a precursor or reagent in organic synthesis:
- Benzylic Position Reactions : The benzylic position is susceptible to nucleophilic substitution and radical reactions . TFMB’s benzylic carbon can undergo various transformations, including halogenation, oxidation, and substitution.
Mechanism of Action
Target of Action
The primary target of N-[4-(carbamoylmethyl)phenyl]-3-(trifluoromethyl)benzamide is the Angiopoietin-1 receptor . This receptor plays a crucial role in angiogenesis, the process through which new blood vessels form from pre-existing vessels. It is involved in the regulation of vascular permeability and acts as an essential mediator of blood vessel maturation and stability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-[4-(carbamoylmethyl)phenyl]-3-(trifluoromethyl)benzamide. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with the Angiopoietin-1 receptor . Additionally, the biological environment within the body, including the presence of other proteins and cells, can also impact the compound’s efficacy.
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[4-(2-amino-2-oxoethyl)phenyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O2/c17-16(18,19)12-3-1-2-11(9-12)15(23)21-13-6-4-10(5-7-13)8-14(20)22/h1-7,9H,8H2,(H2,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWFUHLZDDLIMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(carbamoylmethyl)phenyl]-3-(trifluoromethyl)benzamide |
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